9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Description
9-Benzyl-3,9-diazabicyclo[421]nonan-4-one is a bicyclic compound with the molecular formula C14H18N2O It is known for its unique structure, which includes a diazabicyclo nonane core with a benzyl group attached
Properties
IUPAC Name |
9-benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14-8-12-6-7-13(9-15-14)16(12)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTSYUBBKNSBJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(=O)CC1N2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672593 | |
| Record name | 9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897396-10-0 | |
| Record name | 9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with a suitable cyclic ketone in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one involves its interaction with specific molecular targets. The diazabicyclo nonane core can interact with enzymes or receptors, leading to modulation of biological pathways. The benzyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-3,9-diazabicyclo[4.2.1]nonane: Similar structure but lacks the ketone group.
3,9-Diazabicyclo[4.2.1]nonan-4-one: Similar core structure but without the benzyl group.
Uniqueness
9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one is unique due to the presence of both the benzyl group and the ketone functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-4-one is a bicyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a diazabicyclo framework, which includes two nitrogen atoms in its structure, and a benzyl group that enhances its reactivity and binding affinity to biological targets.
The molecular formula of this compound is C₁₄H₁₈N₂O, and it exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution reactions. These properties make it a valuable building block in organic synthesis and pharmaceutical development.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Preliminary studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The specific molecular targets include enzymes and receptors that play critical roles in cancer biology.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Interaction : The diazabicyclo core can interact with enzymes, potentially acting as an inhibitor or activator, thus modulating various biochemical pathways.
- Receptor Binding : The benzyl group may enhance the compound's binding affinity to specific receptors, influencing physiological responses related to pain modulation and other neurobiological processes.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 3,9-Diazabicyclo[4.2.1]nonane | Lacks benzyl substitution | Basic structure without aromatic influence |
| 3-Methyl-3,9-diazabicyclo[4.2.1]nonane | Contains a methyl group instead of benzyl | Altered sterics affecting receptor binding |
| 8-Benzyloxy-3,8-diazabicyclo[5.3.0]decane | Extended bicyclic system | Potentially different pharmacokinetics |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that this compound showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Cancer Cell Line Research : In vitro assays involving human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
